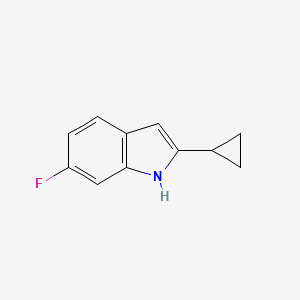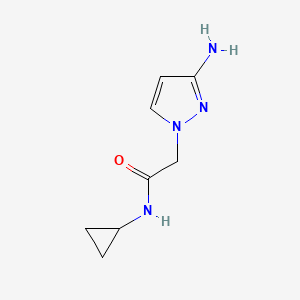
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and (S)-glycidol.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring in (S)-glycidol by 3-bromo-4-fluoroaniline under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like thiols, amines
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary or secondary amine
Substitution: Formation of substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
- (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. The specific stereochemistry also adds to its uniqueness, making it a valuable compound in chiral synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI-Schlüssel |
WQIUKVXKKQKVCT-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)Br)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)




![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)

![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)

